molecular formula C23H20N4 B1600205 Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl- CAS No. 362595-93-5

Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-

Cat. No. B1600205
M. Wt: 352.4 g/mol
InChI Key: PPTBTZUMFUTBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenamine, N,N-dimethyl-” is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow . It is an important precursor to dyes such as crystal violet .


Synthesis Analysis

“Benzenamine, N,N-dimethyl-” was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . It is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of “Benzenamine, N,N-dimethyl-” is C8H11N . The IUPAC Standard InChI is InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

“Benzenamine, N,N-dimethyl-” undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .


Physical And Chemical Properties Analysis

The molecular weight of “Benzenamine, N,N-dimethyl-” is 121.1796 . More detailed physical and chemical properties are not available for the specific compound you mentioned.

Safety And Hazards

While specific safety and hazard information for “Benzenamine, N,N-dimethyl-4-[2,2’:6’,2’‘-terpyridin]-4’-yl-” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-27(2)19-11-9-17(10-12-19)18-15-22(20-7-3-5-13-24-20)26-23(16-18)21-8-4-6-14-25-21/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTBTZUMFUTBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455218
Record name Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-

CAS RN

362595-93-5
Record name Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Reactant of Route 2
Reactant of Route 2
Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Reactant of Route 3
Reactant of Route 3
Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Reactant of Route 5
Reactant of Route 5
Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Reactant of Route 6
Reactant of Route 6
Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.